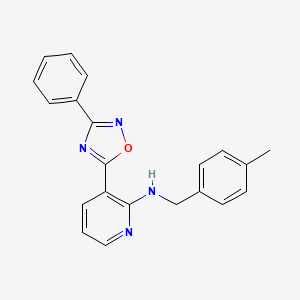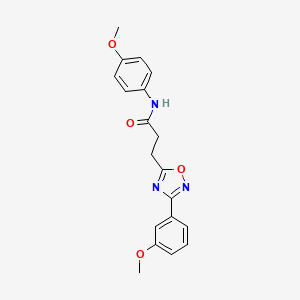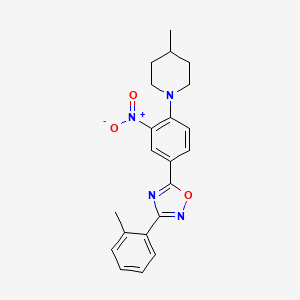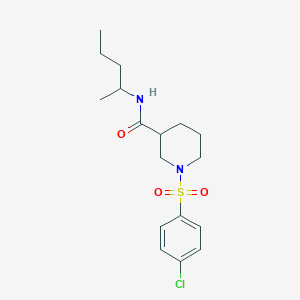
N-(4-methylbenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPO and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future applications.
作用机制
The exact mechanism of action of MPO is not fully understood, but it is believed to interact with various proteins and enzymes in the body. MPO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.
Biochemical and Physiological Effects
MPO has been shown to have various biochemical and physiological effects in the body. In animal studies, MPO has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. MPO has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
实验室实验的优点和局限性
One advantage of using MPO in lab experiments is its versatility. MPO can be used in various applications, including medicinal chemistry, material science, and biochemistry. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. One limitation of using MPO in lab experiments is its potential toxicity. While MPO has been shown to have various beneficial effects, it may also have negative effects on certain cell types or organisms.
未来方向
There are many potential future directions for the study of MPO. In medicinal chemistry, MPO may be further developed as a drug candidate for the treatment of various diseases. In material science, MPO may be used as a building block for the synthesis of new functional materials with unique properties. In biochemistry, MPO may be used to study the interactions between proteins and enzymes in the body, which may provide insights into the underlying mechanisms of various diseases. Overall, the study of MPO has the potential to lead to significant advancements in various scientific fields.
合成方法
The synthesis of MPO involves the reaction between 2-aminopyridine, 4-methylbenzyl chloride, and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. This reaction is typically carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then purified through recrystallization or column chromatography.
科学研究应用
MPO has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MPO has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, MPO has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and metal-organic frameworks. In biochemistry, MPO has been studied for its interactions with various enzymes and proteins, which may provide insights into its mechanism of action.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-9-11-16(12-10-15)14-23-20-18(8-5-13-22-20)21-24-19(25-26-21)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYRPANVNPMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)



![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)
